molecular formula C21H22N2O3S2 B3003942 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide CAS No. 919761-68-5

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide

Cat. No.: B3003942
CAS No.: 919761-68-5
M. Wt: 414.54
InChI Key: CIZCYCFTJGLKEH-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Thiazole derivatives, including structures similar to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide, have demonstrated significant antimicrobial activity. Research has shown that these compounds are effective against various bacteria and fungi. Specifically, derivatives with electron-donating groups like hydroxyl, amino, and methoxy groups exhibit enhanced antimicrobial efficacy. For instance, hydroxy and amino-substituted derivatives show maximum antimicrobial activity, with trimethoxy substituted derivatives having better activity than dimethoxy and monomethoxy substituted derivatives (Chawla, 2016). Additionally, another study highlights the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which showed potent antimicrobial properties against several bacterial and fungal strains, some even more effective than reference drugs (Bikobo et al., 2017).

Anticancer Applications

  • Thiazole derivatives have also been explored for their anticancer properties. A study involving the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021). Moreover, a synthesis study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups found that the synthesized compounds showed promising anticancer activity, with some having GI50 values comparable to standard drugs (Tiwari et al., 2017).

Supramolecular Chemistry

  • In the field of supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives have been recognized for their gelation behavior. A study found that specific amides exhibited gelation behavior towards ethanol/water and methanol/water mixtures, driven by non-covalent interactions like π-π interaction along with cyclic N–H⋯N and S⋯O interaction. This discovery opens up potential applications in materials science (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-13(2)28-16-7-5-6-14(10-16)20(24)23-21-22-18(12-27-21)17-11-15(25-3)8-9-19(17)26-4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZCYCFTJGLKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.